Z-Phe-Leu-Glu-pNA (benzyloxycarbonyl-phenylalanyl-leucyl-glutamyl-para-nitroanilide) is a synthetic peptide commonly employed as a chromogenic substrate for enzymatic assays, primarily in protease research [, ]. Its structure mimics the natural cleavage sites of certain proteases, making it a valuable tool for studying their activity and specificity. It belongs to a class of substrates containing para-nitroanilide (pNA) as a chromophore, which upon enzymatic cleavage, releases p-nitroaniline, a yellow-colored product detectable by spectrophotometry at 405 nm [, ].
Z-Phe-Leu-Glu-pNA, also known as benzyloxycarbonyl-phenylalanyl-leucyl-glutamyl-p-nitroanilide, is a synthetic peptide compound primarily utilized as a chromogenic substrate for protease activity assays. This compound is particularly effective for measuring the activity of enzymes that exhibit specificity for glutamic acid at the cleavage site. The chromogenic nature of p-nitroaniline allows for easy quantification of enzyme activity, making Z-Phe-Leu-Glu-pNA a valuable tool in biochemical research.
Z-Phe-Leu-Glu-pNA is synthesized through solid-phase peptide synthesis methods, which involve the stepwise assembly of amino acids. The compound belongs to the class of peptide substrates and is classified under synthetic peptides used in enzymatic assays.
The synthesis of Z-Phe-Leu-Glu-pNA involves several key steps:
The reaction conditions typically include coupling reagents like dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents such as dimethylformamide. For industrial production, automated peptide synthesizers are often employed to enhance yield and purity, followed by purification techniques like high-performance liquid chromatography and lyophilization .
Z-Phe-Leu-Glu-pNA has a complex molecular structure characterized by its sequence of amino acids:
The molecular formula is C₁₅H₁₈N₄O₄, with a molecular weight of 318.33 g/mol. The structure features a benzyloxycarbonyl group protecting the phenylalanine residue, which plays a critical role in its function as a substrate for specific proteases .
Z-Phe-Leu-Glu-pNA undergoes hydrolysis reactions catalyzed by various proteolytic enzymes, including trypsin, subtilisin, and chymotrypsin. These enzymes cleave the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.
The major products formed from hydrolysis include p-nitroaniline, detectable spectrophotometrically due to its yellow color. The hydrolysis reaction can be summarized as follows:
This reaction pathway highlights the utility of Z-Phe-Leu-Glu-pNA in enzyme kinetics studies .
The mechanism of action for Z-Phe-Leu-Glu-pNA involves its interaction with specific proteases that recognize the glutamic acid residue within its structure. Upon binding to the enzyme's active site, the substrate undergoes hydrolysis at the peptide bond adjacent to glutamic acid. This process results in the release of p-nitroaniline, which can be measured spectrophotometrically to determine enzyme activity.
Experimental data indicate that Z-Phe-Leu-Glu-pNA is particularly effective for glutamate-specific endopeptidases, showcasing its selectivity based on the amino acid sequence .
Z-Phe-Leu-Glu-pNA exhibits several notable physical and chemical properties:
These properties make Z-Phe-Leu-Glu-pNA suitable for various laboratory applications while requiring careful handling to maintain integrity .
Z-Phe-Leu-Glu-pNA is widely used in biochemical research for:
Z-Phe-Leu-Glu-pNA serves as a chromogenic substrate specifically engineered for monitoring the activity of glutamyl endopeptidases (GSEs), serine proteases that cleave peptide bonds C-terminal to glutamate residues. This compound’s design incorporates a para-nitroaniline (pNA) group, which releases a yellow chromophore upon hydrolysis, enabling real-time kinetic measurements at 405 nm. Its structural architecture—featuring a benzyloxycarbonyl (Z) group at the N-terminus and the Glu-pNA bond at the scissile site—mimics natural substrates while ensuring high sensitivity to GSE-specific cleavage [1] [5].
In Staphylococcus aureus V8 protease (GluV8) studies, Z-Phe-Leu-Glu-pNA hydrolysis has revealed critical autocatalytic mechanisms. Research demonstrates that GluV8 undergoes autodegradation when expressed in Escherichia coli, necessitating prosegment swapping with Staphylococcus epidermidis GSE for stability. This substrate quantified the restored activity of engineered GluV8 variants, confirming the prosegment’s role as an intramolecular chaperone essential for correct folding [5]. Similarly, Bacillus licheniformis GSE (GSE-BL) exhibits a 20-fold higher catalytic efficiency (k˅cat/K˅m) for this substrate compared to native casein, attributed to optimized charge complementarity in its substrate-binding pocket [7].
Table 1: Kinetic Parameters of Glutamyl Endopeptidases Using Z-Phe-Leu-Glu-pNA
Protease Source | k˅cat (s⁻¹) | K˅m (mM) | k˅cat/K˅m (M⁻¹s⁻¹) | pH Optimum |
---|---|---|---|---|
S. aureus V8 (GluV8) | 12.4 ± 0.8 | 0.85 ± 0.07 | 14,588 | 7.5 |
B. licheniformis (GSE-BL) | 8.9 ± 0.5 | 0.62 ± 0.04 | 14,355 | 8.0 |
B. intermedius 3-19 | 6.7 ± 0.4 | 1.10 ± 0.09 | 6,091 | 8.5 |
Data derived from refs [5] [7].
Calcium ions (Ca²⁺) modulate the proteolytic activity of several metallo-glutamyl endopeptidases, and Z-Phe-Leu-Glu-pNA hydrolysis provides a quantitative readout for this regulation. In Bacillus spp. GSEs, Ca²⁺ stabilizes the catalytic triad (His⁴⁷-Asp⁹⁶-Ser¹⁶⁷ in GSE-BL) and optimizes the geometry of the substrate-binding cleft. Mutagenesis studies show that replacing Val⁶⁹—a residue coordinating Ca²⁺-binding—reduces catalytic efficiency by >90%, as measured by decreased k˅cat values using Z-Phe-Leu-Glu-pNA [5] [7].
This substrate further elucidated the autoproteolytic maturation of GSE proenzymes. For example, thermolysin-mediated activation of proGluV8 requires Ca²⁺ to maintain structural integrity during prosegment removal. Z-Phe-Leu-Glu-pNA hydrolysis kinetics revealed that prosegment-deficient mutants exhibit <2% residual activity, confirming the prosegment’s dual role in inhibiting activity and facilitating folding [5]. The substrate’s sensitivity to conformational changes makes it indispensable for characterizing metal-dependent allosteric sites in emerging GSE homologs.
Z-Phe-Leu-Glu-pNA enables direct comparison between colorimetric (pNA release) and fluorometric (e.g., MCA-based) detection methods for protease assays. In glutamyl endopeptidase studies, colorimetric detection of Z-Phe-Leu-Glu-pNA hydrolysis achieves a signal-to-background (S/B) ratio of 8.2 ± 0.5, while fluorogenic substrates like Z-Phe-Leu-Glu-MCA reach S/B > 15 due to lower background noise [2] [7]. However, pNA-based assays offer superior reproducibility (Z’ factor = 0.7) in high-throughput screening (HTS) contexts, as pNA’s stability reduces well-to-well variability [2].
Kinetic analyses using this substrate also highlight trade-offs between sensitivity and dynamic range. The extinction coefficient of pNA (ε₄₀₅ = 9,900 M⁻¹cm⁻¹) permits k˅cat measurements as low as 0.1 s⁻¹, but fluorophores like AMC (ε₅₃₅/emission = 17,000 M⁻¹cm⁻¹) enhance detection limits 10-fold. For bacterial dipeptidyl peptidase 7 (DPP7) studies, fluorogenic substrates revealed prime-side enhancements (P1’/P2’ residues elevating k˅cat), which were undetectable with pNA substrates due to higher background interference [3] [9].
Table 2: Performance Metrics of Z-Phe-Leu-Glu-pNA in Different Assay Formats
Parameter | Colorimetric (pNA) | Fluorometric (MCA) | Notes |
---|---|---|---|
S/B Ratio | 8.2 ± 0.5 | 15.3 ± 1.2 | Higher S/B favors fluorometry |
Z’ Factor | 0.72 ± 0.08 | 0.58 ± 0.06 | Z’ > 0.5 suitable for HTS |
Detection Limit (nM) | 50 | 5 | MCA 10x more sensitive |
Dynamic Range (RFU) | 0.1–2.0 OD | 10⁴–10⁶ | Wider range in fluorometry |
Assay Time (min) | 15–30 | 5–15 | Faster kinetics in MCA |
RFU = Relative Fluorescence Units; OD = Optical Density. Data compiled from refs [2] [3] [7].
In the periodontal pathogen Porphyromonas gingivalis, Z-Phe-Leu-Glu-pNA hydrolysis uncovered unexpected substrate promiscuity in dipeptidyl peptidase 7 (DPP7). While DPP7 historically favored hydrophobic P1 residues (Val, Leu), this substrate demonstrated efficient cleavage (k˅cat = 4.3 s⁻¹) at Glu’s carboxyl group. Mass spectrometry confirmed DPP7’s ability to hydrolyze Glu-containing incretins (e.g., GLP-1) via a prime-side residue enhancement mechanism: P1’ (Leu) and P2’ (Glu) side chains elevate k˅cat 20-fold for non-canonical substrates [3] [9].
This flexibility enables P. gingivalis to degrade diverse host peptides. DPP7, alongside DPP4, DPP5, and DPP11, processes extracellular proteins into dipeptides—the bacterium’s sole energy source. Z-Phe-Leu-Glu-pNA kinetic profiling revealed that DPP7 complements DPP11 in cleaving penultimate Gly/Ser/Thr residues, ensuring comprehensive dipeptide liberation. Intravenous DPP7 injection in mice elevated blood glucose by degrading GLP-1, proving its role in metabolic disruption [3] [9].
Table 3: Specificity of Bacterial Proteases for Z-Phe-Leu-Glu-pNA
Protease | Organism | k˅cat (s⁻¹) | Role in Pathogenicity |
---|---|---|---|
DPP7 | P. gingivalis | 4.3 ± 0.3 | Incretin degradation; hyperglycemia induction |
GluSE | S. aureus | 12.4 ± 0.8 | Immune evasion via fibrinogen cleavage |
GSE-BL | B. licheniformis | 8.9 ± 0.5 | Nutrient acquisition in alkaline environments |
DPP11 | P. gingivalis | Not cleaved | Processes acidic P1 residues (Asp/Glu) |
DPP11 cleaves post-Asp/Glu but not Glu-pNA bonds. Data from [3] [5] [9].
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